Spiro[2.5]octan-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.5]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-2-1-3-8(6-7)4-5-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRPTKNBKJSYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2(C1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314898 | |
| Record name | Spiro[2.5]octan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25308-67-2 | |
| Record name | Spiro[2.5]octan-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25308-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[2.5]octan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[2.5]octan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Spiro 2.5 Octan 5 One and Its Precursors
Classical Approaches to the Spiro[2.5]octane Framework and Ketone Functionality
Traditional methods for the synthesis of spiroketones like Spiro[2.5]octan-5-one have often relied on robust and well-established reactions. These foundational strategies have paved the way for the development of more sophisticated synthetic routes.
Cyclization Reactions Utilizing 1,3-Cyclohexanedione (B196179) as a Key Starting Material
A common and economically viable starting material for the synthesis of this compound is 1,3-cyclohexanedione. google.com One documented approach begins with the reaction of 1,3-cyclohexanedione with methanol (B129727) in the presence of concentrated sulfuric acid to yield 3-methoxy-cyclohexenone. google.com This intermediate is then subjected to a cyclization reaction to form the spirocyclic core. google.com
Grignard Reagent-Mediated Spiroannulations
Grignard reagents, powerful nucleophiles in organic synthesis, play a crucial role in certain spiroannulation strategies. sigmaaldrich.com In the synthesis of this compound, a key step involves the cyclization of an intermediate like 3-methoxy-cyclohexenone with an ethyl Grignard reagent. google.com This reaction is typically facilitated by a Lewis acid and can be carried out in solvents such as toluene, isopropyl ether, or tetrahydrofuran (B95107) (THF) at temperatures ranging from 20-60 °C. google.com The resulting product, 5-methoxyspiro[2.5]oct-4-ene, can then be converted to this compound. google.com The use of Grignard reagents offers a versatile method for forming the crucial carbon-carbon bonds necessary for constructing the spirocyclic framework. sigmaaldrich.combeilstein-journals.org
Wittig and Michael/Claisen Reaction Sequences for Spiroketone Construction
The combination of the Wittig reaction with Michael and/or Claisen condensation reactions provides another classical avenue to spiroketones. The Wittig reaction is instrumental in forming carbon-carbon double bonds, which can then be manipulated in subsequent cyclization steps. A tandem Wittig-Claisen rearrangement, for instance, can generate allyl vinyl ether intermediates that rearrange to form γ,δ-unsaturated ketones. wikipedia.org While not a direct synthesis of this compound, these tandem sequences are powerful tools for constructing cyclic ketones. wikipedia.org The Claisen condensation, which involves the reaction of two esters to form a β-keto ester, is a fundamental C-C bond-forming reaction. youtube.commasterorganicchemistry.com Intramolecular versions of this reaction, known as the Dieckmann condensation, are particularly useful for forming five- or six-membered rings. masterorganicchemistry.comed.gov
Modern Strategies for this compound Synthesis
Contemporary synthetic methods often focus on efficiency, selectivity, and milder reaction conditions. These modern strategies have expanded the toolkit available for the synthesis of complex molecules like this compound.
Sulfoxonium Methylide Methylenation for Spirocyclopropane Formation
A modern and efficient method for constructing the spirocyclopropane ring involves the use of sulfoxonium ylides. mdpi.com Specifically, dimethylsulfoxonium methylide is a key reagent for the cyclopropanation of enones. jst.go.jp This reagent reacts with α,β-unsaturated ketones to selectively form cyclopropanes. jst.go.jp The reaction of 1,3-cyclohexanediones with a sulfonium (B1226848) salt like (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) in the presence of a base such as potassium carbonate provides a direct route to the corresponding spirocyclopropanes. jst.go.jp This method has been shown to be effective for a variety of substituted 1,3-cyclohexanediones, consistently producing high yields of the desired spiro compounds. jst.go.jp
Condensation and Cyclization Reactions with Diethyl Acetonedicarboxylate
Diethyl acetonedicarboxylate has emerged as a valuable building block in modern synthetic routes to spiro compounds. acs.orgresearchgate.net A general synthetic pathway to spiro[2.5]octane-5,7-dione, a close precursor to the target molecule, involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. acs.orgresearchgate.net This approach is advantageous as it often avoids the need for column chromatography, making it more scalable. acs.orgresearchgate.net The use of diethyl acetonedicarboxylate under mild conditions has proven to be a highly efficient method for constructing the 1,3-cyclohexanedione skeleton. acs.orgresearchgate.net
Development of Scalable and Chromatography-Free Protocols
The transition from laboratory-scale synthesis to large-scale industrial production necessitates the development of protocols that are not only high-yielding but also economically viable and operationally simple. A primary bottleneck in many synthetic routes is the reliance on chromatographic purification, which is often impractical and costly at scale. google.com Consequently, significant research has focused on creating scalable processes for this compound and its precursors that circumvent this limitation.
A notable scalable synthesis starts with the readily available industrial raw material 1,3-cyclohexanedione. google.com This multi-step process is designed for large-scale production by using inexpensive starting materials and reaction conditions amenable to industrial settings. google.com The synthesis of the key intermediate, this compound, involves the hydrolysis of 5-methoxyspiro[2.5]oct-4-ene using p-toluenesulfonic acid in tert-methyl ether at room temperature. google.com
The avoidance of chromatography is a critical aspect of modern process development. google.com Purification techniques that are easily scalable, such as crystallization, distillation, and extraction, are favored. For instance, in the synthesis of related spiro-diones, purification is achieved by creating a slurry of the crude product in a solvent like methyl tert-butyl ether (MTBE) at low temperatures (0-10 °C). The purified solid product is then simply collected by filtration, a process far more amenable to large-scale operations than chromatography. google.com
| Reaction Step | Reactants/Reagents | Key Conditions | Purification Method | Reference |
|---|---|---|---|---|
| Formation of 3-methoxy-cyclohexenone | 1,3-cyclohexanedione, Methanol, Sulfuric acid | 65 °C, 6 hours | Not specified | google.com |
| Formation of 5-methoxyspiro[2.5]oct-4-ene | 3-methoxy-cyclohexenone, Ethyl Grignard reagent, Lewis acid | 20-60 °C in Toluene, Isopropyl ether, or THF | Not specified | google.com |
| Formation of this compound | 5-methoxyspiro[2.5]oct-4-ene, p-toluenesulfonic acid | Room temperature in tert-methyl ether | Not specified | google.com |
| Purification of Spiro-dione Analogs | Crude spiro-dione product, MTBE | Stirred as a slurry at 0-10 °C | Filtration | google.com |
Stereoselective Synthesis of Chiral Spiro[2.5]octanones
The synthesis of spiro[2.5]octanones with specific stereochemistry is of great interest due to the importance of chiral molecules in pharmaceuticals and materials science. Research has demonstrated that the methylenation of chiral substituted cyclohexanones can proceed with a high degree of stereoselectivity. researchgate.netresearchgate.net
One effective method is the Corey-Chaykovsky reaction, which involves the treatment of a chiral α,β-unsaturated ketone with a sulfur ylide, such as dimethylsulfoxonium methylide. researchgate.netresearchgate.net When (3R,6R)-2-arylidene-6-isopropyl-3-methylcyclohexanones are subjected to these conditions, the reaction yields the corresponding 1(S)-aryl-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanones stereoselectively. researchgate.net The stereochemistry of the final spiro-product is dictated by the configuration of the chiral centers already present in the cyclohexanone (B45756) starting material. researchgate.netresearchgate.net The conformation of the six-membered ring, with an axial methyl group and an equatorial isopropyl group, is retained in the product. researchgate.net This method is advantageous as it often utilizes inexpensive and commercially available catalysts and can be performed at ambient temperatures. researchgate.net
| Chiral Starting Material | Reaction | Reagent | Chiral Spiro[2.5]octanone Product | Key Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| (3R,6R)-2-(4-X-benzylidene)-6-isopropyl-3-methylcyclohexanones (X = F, Cl, Ph) | Methylenation (Corey-Chaykovsky) | Dimethylsulfoxonium methylide | 1(S)-(4-X-phenyl)-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanones | Stereoselective formation of the spiro-cyclopropane ring. | researchgate.net |
| (1R, 5R, 8R, 3R)-1-aryl-5-isopropyl-8-methyl-3-spiro- google.comgoogle.comoctan-4-ones | Oxidative α-hydroxylation | Dioxygen in NaOH/DMSO or NaOH/DMF | (1R, 5S, 8R, 3R)-1-aryl-5-isopropyl-5-hydroxy-8-methyl-3-spiro[2.5]octan-4-ones | Stereoselective hydroxylation at the α-position. | researchgate.net |
Considerations for Process Intensification and Industrial Scale-Up
Process intensification aims to develop manufacturing processes that are smaller, safer, more energy-efficient, and more environmentally friendly compared to traditional large-scale batch processes. For the industrial synthesis of this compound, several key factors must be considered for successful scale-up.
Process Simplification: As discussed, eliminating steps like column chromatography is crucial. google.com Designing syntheses where intermediates or the final product can be isolated by simple filtration or distillation significantly reduces cost, time, and solvent waste. google.com
Reactor Technology: Moving from conventional batch reactors to continuous flow reactors or other advanced reactor designs is a cornerstone of process intensification. acs.orgflowphotochem.eu Flow reactors, with their small channel dimensions, offer superior heat and mass transfer, allowing for precise control over reaction conditions like temperature and residence time. osf.io This enhanced control can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic or fast reactions. acs.org Strategies for scaling up flow processes include "numbering-up" (running multiple reactors in parallel) and "sizing-up" (increasing the reactor's dimensions). acs.org
Energy and Safety: Process intensification seeks to reduce energy consumption. osf.io The excellent heat exchange in microreactors can minimize the energy required for heating or cooling. osf.io Furthermore, the small hold-up volume in flow reactors enhances safety by minimizing the amount of hazardous material present at any given time. acs.org For photochemical reactions, which may be relevant for certain synthetic steps, flow chemistry provides a scalable solution for ensuring uniform light distribution, which is a major challenge in large batch reactors. acs.orgflowphotochem.eu
The successful industrial-scale synthesis of this compound hinges on a holistic approach that integrates economically sound starting materials with advanced process technologies to create a safe, efficient, and sustainable manufacturing route. google.comosf.io
Mechanistic Investigations and Reactivity Pathways of Spiro 2.5 Octan 5 One Systems
Carbon-Hydrogen Bond Activation and Oxygenation Mechanisms in Spiro[2.5]octanes
The spiro[2.5]octane framework, characterized by a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, presents a unique scaffold for studying carbon-hydrogen (C-H) bond activation and oxygenation reactions. The inherent strain and electronic properties of the cyclopropane ring significantly influence the reactivity of the adjacent C-H bonds.
The oxidation of spiro[2.5]octane and its derivatives by dioxiranes, such as 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), proceeds through complex mechanisms involving both radical and cationic intermediates. nih.govresearchgate.netresearchgate.netnih.gov The initial step is generally considered to be a hydrogen atom transfer (HAT) from a C-H bond of the spiro[2.5]octane to the dioxirane, generating a carbon-centered radical. nih.govresearchgate.net
However, the detection of rearranged products, such as bicyclo[4.2.0]octan-1-ols, provides strong evidence for the involvement of cationic intermediates. nih.govresearchgate.netresearchgate.netnih.govacs.orgresearchgate.net The formation of these rearranged products is attributed to an electron transfer (ET) pathway, where the initially formed carbon radical undergoes oxidation to a carbocation. nih.govnih.govacs.org This represents a significant finding, as it demonstrates that ET pathways can operate in dioxirane-mediated C(sp³)–H bond oxygenations. nih.govresearchgate.netresearchgate.netnih.govacs.orgresearchgate.net Computational studies support these findings, indicating that specific stabilizing hyperconjugative interactions between the incipient carbon radical and the cyclopropane C-C bonding orbitals can trigger the ET process. nih.govnih.govacs.orgresearchgate.net
The competition between the radical and cationic pathways is influenced by several factors, including the structure of the substrate and the reaction conditions. For instance, in the oxidation of spiro[2.5]octane, the cyclopropylcarbinyl radical can undergo ring-opening, though this is often not observed due to the relatively low rate constant for this process compared to radical capture or recombination steps. acs.org
The oxidation of spiro[2.5]octanes often exhibits notable site-selectivity and diastereoselectivity. In dioxirane-mediated oxidations of spiro[2.5]octane and 6-tert-butylspiro[2.5]octane, the reaction occurs predominantly at the axial C4-H bond, leading to unrearranged oxygenation products. nih.govresearchgate.netresearchgate.netnih.govacs.orgresearchgate.net This selectivity is attributed to the hyperconjugative interaction between the Walsh orbitals of the cyclopropane ring and the σ* antibonding orbital of the axial C4-H bond, which activates this bond towards HAT. nih.govresearchgate.netnih.govacs.org
The presence of a bulky substituent, such as a tert-butyl group at the C-6 position, can further enhance this site-selectivity by sterically hindering attack at other positions. acs.orgnih.gov Computational studies have shown that the observed site-selectivities and diastereoselectivities are consistent with the calculated activation free energies for the different reaction pathways. nih.govresearchgate.netresearchgate.netnih.govacs.orgresearchgate.net
The table below summarizes the product distribution in the oxidation of spiro[2.5]octane (S7) promoted by ETFDO, highlighting the preference for oxidation at the C-4 position. acs.org
| Product | Position of Oxidation | Normalized Product Distribution |
| P7b-OH (rearranged) | C-4 | 7.6 |
| P7-O(5) | C-5 | 1.0 |
| P7-O(6) | C-6 | 1.5 |
Ring-Opening and Rearrangement Processes in Spiro[2.5]octan-5-one and Analogues
The strained cyclopropane ring in this compound and its analogues is susceptible to ring-opening and rearrangement reactions under various conditions. The α-cyclopropyl carbon radical formed during oxidation of spiro[2.5]octane has a known rate of ring-opening of 5 × 10⁷ s⁻¹. acs.orgnih.govresearchgate.netacs.org However, in many enzymatic and biomimetic oxidations, rearranged products arising from this radical ring-opening are not observed, suggesting that the subsequent radical capture or recombination steps are faster. acs.orgnih.govnih.govacs.org
Conversely, the formation of rearranged products like bicyclo[4.2.0]octan-1-ol provides definitive evidence for the involvement of a cationic intermediate, which can undergo rearrangement. nih.govnih.gov The ability to control the reaction pathways to favor either unrearranged or rearranged products is a significant area of research. nih.govudg.edu For instance, in manganese-catalyzed C-H oxidation of 6-tert-butylspiro[2.5]octane, careful selection of the catalyst and reaction conditions can lead to the selective formation of either the unrearranged or rearranged alcohol. nih.govudg.edu
The straightforward synthesis of spiro[2.5]octane structures from cyclohexanones and the subsequent selective C-H bond functionalization to install bicyclo[4.2.0]octan-1-ol structures highlight the synthetic utility of these rearrangement processes. nih.govtorvergata.it
Nucleophilic and Electrophilic Transformations of the this compound Moiety
The this compound moiety is amenable to a variety of nucleophilic and electrophilic transformations, offering pathways for further derivatization. The ketone functionality is a primary site for nucleophilic attack. For example, this compound can react with p-tosyl isonitrile in the presence of a base, followed by hydrolysis, to yield spiro[2.5]octane-5-carboxylic acid.
The spirocyclic framework itself can also undergo transformations. For instance, spiro[2.5]octane-5,7-dione can undergo ring-opening methylation to form [1-(2-oxo-propyl)-cyclopropyl]-acetic acid. google.com Furthermore, the amine group in derivatives like spiro[2.5]octan-1-amine hydrochloride is a key reactive site for nucleophilic substitutions, including amide bond formation and alkylation reactions. vulcanchem.com
Electrophilic reactions are also important. For example, the enolate of spiro[2.5]octan-5,7-dione can act as a nucleophile in Michael additions. The development of methods for the synthesis of spirocyclic pyrrolidine (B122466) derivatives from cyclic ketones like this compound often involves a Knoevenagel condensation to form an activated alkylidenemalononitrile, which is an electrophile. researchgate.net
Derivatization Reactions at the Ketone Functionality
The ketone group in this compound is a versatile handle for a wide range of derivatization reactions. Standard ketone chemistry can be applied to introduce new functional groups and build more complex molecular architectures.
One example is the synthesis of spiro[2.5]octane-5-carboxylic acid from spiro[2.5]oct-5-one, which involves a reaction with p-tosyl isonitrile followed by hydrolysis. The ketone can also be a precursor for the formation of spirocyclic lactams and amines. For instance, a Lemieux-Johnson oxidative cleavage of a related precursor containing a terminal alkene can generate an aldehyde, which then undergoes intramolecular cyclization with an N-Boc amine to form a hemiaminal. This intermediate can be either oxidized to a spirocyclic lactam or reduced to a spirocyclic N-Boc amine. whiterose.ac.uk
The following table provides examples of derivatization reactions at the ketone functionality of this compound and its analogues.
| Starting Material | Reagents | Product | Reaction Type |
| Spiro[2.5]oct-5-one | 1. p-Tosyl isonitrile, base, ethanol2. Alkaline hydrolysis | Spiro[2.5]octane-5-carboxylic acid | Synthesis of carboxylic acid |
| Acetyl protected intermediate with N-Boc amine and terminal alkene | 1. OsO₄, NaIO₄2. PDC | Spirocyclic lactam | Oxidative cleavage and cyclization |
| Acetyl protected intermediate with N-Boc amine and terminal alkene | 1. OsO₄, NaIO₄2. NaBH(OAc)₃, acetic acid | Spirocyclic N-Boc amine | Oxidative cleavage and reductive amination |
Exploration of Novel Reaction Pathways Enabled by the Spirocyclic Scaffold
The unique three-dimensional structure and inherent strain of the spirocyclic scaffold in this compound and its derivatives open up possibilities for novel reaction pathways. researchgate.nettandfonline.com The rigid conformation of the spirocycle can influence the stereochemical outcome of reactions and provide access to complex molecular architectures that are otherwise difficult to synthesize. tandfonline.comrsc.org
For example, the spirocyclic nature of these compounds is being explored in the development of new synthetic methodologies. Multicomponent reactions are being investigated for the one-pot synthesis of spiro-annulated systems from biologically active precursors. aip.org The spiro-annulated ring center is thought to be able to bind to protein targets with a favorable geometry while reducing conformational flexibility. aip.org
Furthermore, the spirocyclic framework can be a key element in ring-rearrangement metathesis (RRM) reactions. Unsaturated spirocycles can undergo RRM to generate complex fused tricyclic systems. beilstein-journals.org The development of modular strategies to access diverse spirocyclic scaffolds, such as β-spirocyclic pyrrolidine derivatives, from readily available starting materials like cyclic ketones is an active area of research. researchgate.net These methods often involve domino reactions that efficiently build molecular complexity. researchgate.net
Structural Elucidation and Conformational Analysis Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the intricate structural details of spirocyclic compounds. numberanalytics.com For molecules like Spiro[2.5]octan-5-one, which possess multiple chiral centers upon substitution, advanced NMR techniques are essential for assigning the relative and absolute configurations. mdpi.comresearchgate.net
Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity of atoms within the molecule. numberanalytics.comnumberanalytics.com The Nuclear Overhauser Effect (NOESY) is particularly vital for determining the spatial proximity of protons, which helps in assigning stereochemistry. mdpi.comnumberanalytics.com For instance, in studies of substituted spiro[2.5]octanones, NOESY correlations are used to confirm the relative configuration of substituents on the cyclopropane (B1198618) and cyclohexane (B81311) rings. researchgate.net
The stereochemistry of chiral spiro[2.5]octanones has been successfully established using ¹H NMR spectroscopy, where the configuration of chiral centers in the cyclohexanone (B45756) fragment and its preferred conformation are determined. researchgate.netresearchgate.net In related spiro[2.5]octane systems, the analysis of ¹H and ¹³C NMR spectra, including coupling constants and chemical shifts, allows for the resolution of the spirocyclic geometry. For the closely related compound, Spiro[2.5]octane-5,7-dione, ¹H NMR spectroscopy has been used to identify its existence in both keto and enol forms in solution. google.com
Table 1: Representative ¹H NMR Data for Spiro[2.5]octane-5,7-dione This table presents data for a closely related derivative to illustrate the application of the technique.
| Form | Proton Signal | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |
| Keto | CH₂ (ketone ring) | 3.45 | s |
| Keto | CH₂ (cyclohexane) | 2.43 | s |
| Keto | CH₂ (cyclopropane) | 0.54 | s |
| Enol | OH | 10.14 | br s |
| Enol | CH (enol) | 5.54 | s |
| Enol | CH₂ (cyclohexane) | 2.25 | s |
| Enol | CH₂ (cyclopropane) | 0.47 | s |
| Data sourced from patent EP2880008B1. google.com |
Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. photothermal.com For this compound, the most characteristic feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration.
For typical cyclohexanones, this peak appears around 1720 cm⁻¹. oregonstate.edu In spiro[2.5]octane derivatives, this value can be influenced by ring strain and substituents. For example, the IR spectrum of 6,6,8-trimethylspiro[2.5]octan-4-one shows a carbonyl stretch at 5.91 µm (approximately 1692 cm⁻¹). cdnsciencepub.com In spiro[2.5]octane-diones, the carbonyl stretching vibrations are typically observed in the 1700–1750 cm⁻¹ range. The vibrational frequencies of the cyclopropane ring, typically appearing in the 3100-3000 cm⁻¹ (C-H stretch) and 1050-1000 cm⁻¹ (ring deformation) regions, are also key identifiers.
Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the carbocyclic skeleton. photothermal.com In situ monitoring using real-time IR or Raman spectroscopy can also be employed to detect intermediates during the synthesis of such compounds. Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental spectra to assign specific vibrational modes accurately. researchgate.net
Table 2: Expected Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (Ketone) | Stretch | 1690 - 1725 |
| C-H (Cyclopropane) | Stretch | 3000 - 3100 |
| C-H (Cyclohexane) | Stretch | 2850 - 2960 |
| C-C | Stretch/Bend | 1000 - 1200 |
| Frequencies are estimated based on data from analogous compounds. oregonstate.educdnsciencepub.com |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While spectroscopic methods provide valuable data on connectivity and conformation in solution, single-crystal X-ray crystallography offers unambiguous, definitive determination of the three-dimensional molecular structure in the solid state. researchgate.net This technique is the gold standard for assigning absolute stereochemistry and precisely measuring bond lengths and angles.
For spirocyclic compounds, X-ray analysis provides crucial insights into the conformation of the rings and the geometry around the spiro atom. mdpi.com Studies on derivatives of spiro[2.5]octane reveal that the six-membered cyclohexane ring typically adopts a chair conformation. nih.govcore.ac.uk The plane of the cyclopropane ring is generally found to be nearly perpendicular to the mean plane of the atoms in the cyclopentane (B165970) or cyclohexane ring it is fused to. um.es For example, in one substituted spiro[2.5]octane, the dihedral angle between the mean plane of the cyclohexane ring and the plane of the cyclopropane ring was found to be 89.33 (16)°. nih.gov
The structural parameters obtained from X-ray diffraction, such as bond angles within the strained cyclopropane ring (which deviate significantly from the ideal 109.5°), provide a deep understanding of the molecule's inherent strain and stability. nih.govcore.ac.uk
Table 3: Crystallographic Data for a Representative Substituted Spiro[2.5]octane Derivative This table presents data for (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde to illustrate the type of information obtained from X-ray crystallography.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Cyclohexane Ring Conformation | Chair |
| Cyclopropane Ring Angles | 58.80 (13)° to 61.67 (13)° |
| Dihedral Angle (Cyclopropane plane to Cyclohexane mean plane) | 89.33 (16)° |
| Data sourced from Acta Crystallographica Section E. nih.gov |
Interplay of Spectroscopic Data for Resolving Structural Ambiguities
A comprehensive and reliable structural elucidation of complex molecules like this compound is best achieved through an integrated approach that combines data from multiple analytical techniques. researchgate.netnih.gov The synergy between NMR, IR/Raman, and X-ray crystallography allows researchers to resolve ambiguities that may arise when relying on a single method. barbatti.orgrsc.org
Typically, the process begins with IR and mass spectrometry to identify functional groups and determine the molecular formula. Subsequently, 1D and 2D NMR experiments are performed to piece together the molecular framework and deduce the relative stereochemistry. numberanalytics.com However, in cases of conformational flexibility or complex stereoisomeric mixtures, NMR data alone may not be sufficient for an unambiguous assignment. mdpi.com
In such scenarios, X-ray crystallography provides the definitive solid-state structure, which can then be used to confirm or revise the assignments made from NMR data. nih.gov Furthermore, computational modeling (e.g., DFT) is often employed to correlate experimental spectroscopic data with theoretically predicted structures, strengthening the final structural assignment. researchgate.netrsc.org This combined approach, leveraging the strengths of each technique, has been successfully applied to numerous spiro compounds, providing a complete and validated picture of their molecular architecture. researchgate.netnih.gov
Computational and Theoretical Studies of Spiro 2.5 Octan 5 One
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) serves as a fundamental tool for investigating the molecular properties of Spiro[2.5]octan-5-one. Geometrical optimization is typically performed using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G* or 6-311G**, to locate the molecule's lowest energy structure on the potential energy surface. atlantis-press.comresearchgate.netresearchgate.net These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. For instance, studies on related spiroalkanes use these methods to assess parameters like strain energy and bond angles.
Once the geometry is optimized, DFT is used to analyze the electronic structure. This involves examining the distribution of electron density and the characteristics of the molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir Theoretical calculations of UV spectra, performed using methods like time-dependent DFT (TD-DFT), can further elucidate the electronic transitions within the molecule. ijcce.ac.ir
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C=O | Carbonyl bond length | ~1.22 Å |
| C-C (Cyclohexanone) | Average carbon-carbon single bond in the six-membered ring | ~1.54 Å |
| C-C (Cyclopropane) | Average carbon-carbon single bond in the three-membered ring | ~1.51 Å |
| C-C (Spiro-Cyclohexane) | Bond between spiro carbon and cyclohexane (B81311) carbons | ~1.53 Å |
| ∠OC-C | Angle involving the carbonyl group | ~124° |
| ∠C-C(spiro)-C | Angle within the cyclohexane ring at the spiro center | ~108° |
Ab Initio and Semi-Empirical Methods in Conformational Analysis
The conformational flexibility of this compound, particularly concerning the cyclohexane ring, can be explored using a range of computational methods. While DFT is highly effective, ab initio and semi-empirical methods also play important roles.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. atlantis-press.comresearchgate.net They provide a different level of theory for comparison and validation of results obtained from DFT. These methods are valuable for accurately calculating the relative energies of different conformers, such as the chair, boat, and twist-boat forms of the six-membered ring.
Semi-empirical methods, including AM1 and PM3, simplify calculations by using parameters derived from experimental data. unimi.it Although they are less accurate than DFT or ab initio methods, their computational speed is a significant advantage. unimi.itethernet.edu.et This allows for rapid and extensive conformational searches, which can efficiently map the potential energy surface to identify a wide range of possible conformers. researchgate.net The low-energy conformers identified through these searches can then be subjected to higher-level DFT or ab initio calculations for more precise geometry optimization and energy refinement. This hierarchical approach ensures a thorough exploration of the molecule's conformational space.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are instrumental in predicting spectroscopic parameters, which can then be validated against experimental measurements to confirm the molecule's structure.
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. These theoretical frequencies correspond to the stretching and bending modes of the molecule's bonds and can be directly compared with experimental data from Infrared (IR) and Raman spectroscopy. This comparison is particularly useful for assigning specific peaks in the experimental spectra, such as the characteristic C=O stretching frequency of the ketone group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR parameters is a powerful tool for structure elucidation. Ab initio and DFT calculations can accurately predict ¹³C and ¹H chemical shifts and spin-spin coupling constants (J-couplings). acs.org By comparing the calculated NMR data for various possible isomers or conformers with the experimental spectra, the correct structure and stereochemistry can be confidently assigned. researchgate.net
| Vibrational Mode | Predicted Frequency (DFT) | Typical Experimental IR Range |
|---|---|---|
| C-H Stretch (Cyclohexane) | ~2950-2850 | 2940-2850 |
| C-H Stretch (Cyclopropane) | ~3100-3000 | 3100-3000 |
| C=O Stretch | ~1715 | 1725-1705 |
| CH₂ Scissoring | ~1465 | 1470-1450 |
Investigation of Spiroconjugation and Strain Energy within the Spiro[2.5]octane Core
The unique spirocyclic structure of this compound, where a cyclopropane (B1198618) and a cyclohexane ring are joined at a single carbon, gives rise to distinct electronic and steric properties.
Strain Energy: The fusion of two rings introduces ring strain. However, for the spiro[2.5]octane system, the additional strain energy imparted by the spiro-junction is remarkably low. Studies have calculated this excess ring strain to be approximately 0.6 ± 0.2 kcal/mol, which is significantly less than that observed in more constrained spiroalkanes like those involving multiple three-membered rings. researchgate.netcambridgescholars.com This low strain suggests that the spiro[2.5]octane core is relatively stable compared to other spiro systems.
Spiroconjugation: This phenomenon involves the electronic interaction between the orbitals of the two perpendicular rings. In the spiro[2.5]octane core, computational studies have revealed a hyperconjugative interaction between the high-lying Walsh orbitals of the cyclopropane ring and the σ* antibonding orbitals of the adjacent C-H bonds in the cyclohexane ring. acs.org This through-bond or through-space interaction leads to electronic delocalization, which can influence the molecule's reactivity. Specifically, this spiroconjugation activates the axial C-H bonds at the C4 position (alpha to the spiro-carbon), making them more susceptible to processes like hydrogen atom abstraction. acs.org
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While static DFT and ab initio calculations identify stable, low-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. ethernet.edu.et MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its dynamic nature.
Conformational Sampling: MD is a powerful technique for conformational sampling. By simulating the molecule's movement over nanoseconds or longer, it is possible to observe transitions between different conformational states, such as the chair-to-boat interconversion of the cyclohexane ring. This provides a more complete picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.
Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with its environment. By placing the molecule in a simulation box filled with a solvent, such as water or an organic solvent, one can model the effects of solvation on its structure and stability. These simulations can reveal how solvent molecules arrange themselves around the solute and how intermolecular forces, like hydrogen bonding or van der Waals interactions, influence the preferred conformation of the spiro compound. Such studies are also foundational for modeling how the molecule might dock into the active site of a protein. acs.org
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the entire reaction coordinate, researchers can identify reactants, products, intermediates, and, most importantly, transition states. acs.org
A transition state is the highest energy point along a reaction pathway, and its structure and energy determine the reaction's activation barrier. Locating the transition state geometry and calculating its energy relative to the reactants allows for the prediction of reaction rates and the assessment of competing mechanistic pathways.
Applications of Spiro 2.5 Octan 5 One in Organic Synthesis
Spiro[2.5]octan-5-one as a Building Block for Complex Polycyclic Architectures
The inherent strain and defined stereochemistry of the cyclopropane (B1198618) ring within the this compound framework make it an excellent starting point for the synthesis of complex polycyclic systems. The reactivity of the ketone functionality allows for a variety of transformations, including aldol (B89426) condensations and Grignard additions, which can be used to introduce additional ring systems. These reactions pave the way for the construction of angular tricyclic and polycyclic carbocycles, which are core structures in a number of biologically active natural products. nih.gov
The development of efficient strategies to build these complex three-dimensional structures from readily available materials is a significant area of research in organic synthesis. nih.gov The use of spirocyclic compounds like this compound offers a strategic advantage in achieving molecular complexity due to their rigid and spatially defined nature.
Precursor to Spiro[2.5]octane-5-carboxylic Acid and its Derivatives
This compound serves as a key intermediate in the synthesis of spiro[2.5]octane-5-carboxylic acid and its derivatives. A common synthetic route involves the reaction of this compound with p-tosyl isonitrile in the presence of an alkali and ethanol, using dimethoxyethane as a solvent, to yield spirao[2.5]oct-5-nitrile. google.com Subsequent reflux hydrolysis of the nitrile under alkaline conditions affords spiro[2.5]octane-5-carboxylic acid. google.com
This transformation is a critical step in accessing a class of compounds that are valuable as biochemical reagents and as scaffolds in medicinal chemistry. The constrained geometry of the spiro[2.5]octane-5-carboxylic acid structure can enhance binding selectivity in drug discovery programs.
| Reaction Step | Reagents and Conditions | Product |
| Nitrile Formation | This compound, p-tosyl isonitrile, alkali, ethanol, dimethoxyethane, 50°C | Spirao[2.5]oct-5-nitrile |
| Hydrolysis | Spirao[2.5]oct-5-nitrile, alkaline conditions, reflux | Spiro[2.5]octane-5-carboxylic acid |
Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds
The spirocyclic framework is a desirable feature in modern drug design, and this compound is an important precursor for creating such structures. Spirocycles are prevalent in a number of approved drugs and drug candidates. bldpharm.com Their three-dimensional nature can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, which are crucial for the development of successful pharmaceuticals. sigmaaldrich.com
This compound is a precursor to spiro[2.5]octane-5,7-dione, another key intermediate in the production of pharmaceutically active ingredients. google.comwipo.int The synthesis of this dione (B5365651) from this compound allows for further functionalization and the incorporation of the spirocyclic motif into larger, more complex bioactive molecules. The rigid spiro scaffold can limit the conformational flexibility of a molecule, which can be advantageous in designing compounds with high selectivity for their biological targets.
Role in the Construction of Functionalized Spirocycles
The reactivity of the carbonyl group in this compound allows for its use in the construction of a wide array of functionalized spirocycles. These functionalized spirocycles are of interest for their potential biological activities and as building blocks for further synthetic elaborations. rsc.org
For instance, the ketone can undergo various transformations to introduce different functional groups or to build additional rings onto the spiro[2.5]octane core. This versatility makes this compound a valuable starting material for creating diverse libraries of spirocyclic compounds for screening in drug discovery and materials science applications. The ability to systematically modify the structure allows for the fine-tuning of properties to achieve desired biological or material characteristics.
Spiro 2.5 Octan 5 One Derivatives As Scaffolds in Medicinal Chemistry
The Role of Spirocyclic Scaffolds in Modulating Physicochemical and Pharmacokinetic Properties
Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a unique structural framework that can profoundly influence a molecule's properties. The introduction of a spiro center imparts a rigid, three-dimensional geometry that can lead to improved physicochemical and pharmacokinetic characteristics. bldpharm.com These scaffolds are increasingly utilized in drug discovery to enhance absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. spirochem.com
Influence on Three-Dimensionality and Molecular Shape
The inherent three-dimensionality of spirocyclic scaffolds is a key advantage in drug design. bldpharm.com Unlike planar aromatic systems, spirocycles project functional groups into three-dimensional space, which can facilitate more precise and stronger interactions with the complex binding sites of biological targets. spirochem.comrsc.org This controlled spatial arrangement can reduce the entropic penalty upon binding to a protein target. The rigidity of the spirocyclic core limits the number of possible conformations, which can help in locking the molecule into a bioactive conformation, thereby improving potency and selectivity. bldpharm.com This structural complexity allows for the exploration of chemical space in a more controlled and incremental manner. nih.gov
Spiro[2.5]octane-Based Scaffolds in Drug Discovery Programs
The unique structural and physicochemical properties of spirocycles have made them attractive scaffolds in various drug discovery programs. spirochem.com The incorporation of a spirocyclic core, such as the spiro[2.5]octane moiety, can introduce structural novelty, which is important for intellectual property and for exploring new chemical spaces. spirochem.com The rigidity and three-dimensionality of these scaffolds are particularly useful in scaffold-hopping strategies, where a known active core is replaced with a novel spirocyclic system to improve properties or escape existing patent landscapes. spirochem.com The development of synthetic methods to create diverse libraries of spirocyclic building blocks has further facilitated their use in high-throughput screening and lead optimization campaigns. nih.gov
Examples of Biologically Active Spiro[2.5]octane Derivatives
The spiro[2.5]octane framework has been successfully incorporated into biologically active molecules, demonstrating its utility as a privileged scaffold in medicinal chemistry.
Antagonists of G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors are a major class of drug targets, and the development of selective ligands for these receptors is a key area of research. rscbmcs.org A notable example of a spiro[2.5]octane derivative with this activity is a series of chiral 6-azaspiro[2.5]octanes. nih.gov These compounds have been identified as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor, which is a subtype of GPCR. nih.gov Structure-activity relationship (SAR) studies on this chiral scaffold led to the discovery of VU6015241, a compound characterized by high M4 potency and selectivity, excellent aqueous solubility, and moderate brain exposure in rodents. nih.gov
Core Structures in Targeted Therapeutic Agents
While specific examples of Spiro[2.5]octan-5-one derivatives as core structures in targeted therapeutic agents are not extensively detailed in the provided search context, the closely related 2,6-diazaspiro[3.4]octane core has been described as an emerging privileged structure in medicinal chemistry. mdpi.com This highlights the general principle that small, rigid spirocyclic systems are valuable as core motifs for the development of targeted agents. Their ability to present substituents in well-defined spatial orientations makes them ideal for designing molecules that can selectively interact with specific biological targets.
Development of Toll-like Receptor Inhibitors
Extensive research into the applications of this compound derivatives has not yielded significant evidence of their development as Toll-like Receptor (TLR) inhibitors. The available scientific literature does not currently support a notable role for the this compound scaffold in the modulation of TLR signaling pathways.
Synthetic Approaches to Diversified this compound-Based Medicinal Chemistry Scaffolds
The inherent three-dimensional nature of spirocyclic scaffolds makes them attractive in medicinal chemistry for their ability to improve physicochemical properties such as solubility and metabolic stability. bldpharm.com The development of synthetic routes to diversify the this compound core is crucial for exploring its potential in drug discovery.
One notable and efficient method for the synthesis of spiro[2.5]octa-4,7-dien-6-ones involves a one-pot reaction utilizing para-quinone methides. rsc.orgresearchgate.netresearchgate.net This approach is advantageous as it proceeds under mild conditions without the need for metal catalysts, offering high yields. rsc.orgresearchgate.netresearchgate.net The reaction creates a spirodienone skeleton with consecutive quaternary carbon centers through a 1,6-conjugate addition that induces dearomatization. researchgate.netresearchgate.net This method provides a direct and environmentally friendly route to a range of spiro[2.5]octa-4,7-dien-6-one derivatives, which can serve as a foundational library for further medicinal chemistry exploration.
Another synthetic strategy focuses on the creation of spiro[2.5]octane-5,7-dione. A general and scalable synthetic route has been developed that involves the cyclization of relevant acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net A key benefit of this protocol is the avoidance of column chromatography in the purification steps, making it suitable for larger-scale synthesis. researchgate.net The use of diethyl acetonedicarboxylate under mild conditions has proven to be an efficient way to construct the 1,3-cyclohexanedione (B196179) moiety within the spiro[2.5]octane framework. researchgate.net
Future Research Directions and Emerging Trends
Development of Green Chemistry Approaches for Spiro[2.5]octan-5-one Synthesis
The synthesis of complex molecules like this compound traditionally involves multi-step processes that can be resource-intensive and generate significant waste. Consequently, a major trend in modern organic synthesis is the development of environmentally benign and sustainable methods. Future research in the synthesis of this compound and related spiroketones is increasingly focused on the principles of green chemistry.
| Metric | Original Batch Process | Telescoped Flow Process | Percentage Reduction |
| Overall Waste | High | Low | 98% |
| Organic Solvents | High | Low | 99% |
| Water Usage | High | Low | 76% |
| Carbon Footprint | High | Low | 95% |
| Production Cost | High | Low | 99% |
| Production Time | 52 weeks | 8 weeks | 85% |
| This table showcases the sustainability improvements of an innovative telescoped flow process for manufacturing a spiroketone, a pivotal building block. boehringer-ingelheim.com |
Another key area of development is the use of metal-free catalytic systems and one-pot reactions. For instance, an efficient one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones, a derivative of the target compound, has been developed using para-quinone methides. researchgate.netrsc.org This method proceeds under mild conditions without the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. researchgate.net Further research is expected to adapt these principles to the direct synthesis of this compound, focusing on:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. utrgv.edu
Use of greener solvents: Replacing hazardous organic solvents with water or bio-based alternatives is a key goal. utrgv.edu
Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Catalytic Asymmetric Synthesis of this compound and its Enantiomers
The spiro center of this compound is a point of chirality, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the ability to selectively synthesize one enantiomer over the other is of paramount importance, particularly for pharmaceutical applications.
The enantioselective synthesis of spirocycles has been a long-standing challenge for organic chemists due to their unique three-dimensional structures. rsc.org However, recent years have seen a surge in the development of new asymmetric methodologies, largely driven by the advent of organocatalysis. rsc.orgle.ac.uk Organocatalysts are small organic molecules that can induce high levels of stereoselectivity, offering a valuable alternative to traditional metal-based catalysts.
Future research in this area will likely focus on the development of novel catalytic systems for the asymmetric synthesis of this compound. Key trends include:
Organocatalysis: The design and application of new chiral amines, thioureas, and phosphoric acids as catalysts for the enantioselective construction of the spiro[2.5]octane framework. rsc.orgle.ac.uk
Transition Metal Catalysis: The development of new chiral ligands for metals like rhodium, palladium, and copper to achieve highly stereoselective cyclopropanation and other key bond-forming reactions.
Biocatalysis: The use of enzymes to catalyze the synthesis of chiral spiroketones with high enantiopurity.
The ability to access enantiomerically pure forms of this compound and its derivatives will be crucial for elucidating their structure-activity relationships and unlocking their full potential in various applications.
Exploration of this compound in Materials Science and Polymer Chemistry
The rigid and well-defined three-dimensional structure of the spiro[2.5]octane core makes it an intriguing building block for the creation of novel materials and polymers. While this area is still in its nascent stages of exploration for this compound itself, the unique properties of spirocyclic compounds suggest significant potential.
The incorporation of spiro centers into polymer backbones can impart unique properties, such as:
Increased thermal stability: The rigidity of the spirocyclic unit can raise the glass transition temperature of polymers.
Altered solubility and processability: The non-planar structure can disrupt polymer chain packing, leading to improved solubility.
Chiral recognition properties: Polymers containing chiral spiro units can be used as stationary phases in chromatography for the separation of enantiomers.
A specific area where chiral spiro[2.5]octanones have shown promise is in the field of liquid crystals. Research has demonstrated that new chiral spiro[2.5]octanones can induce a helical supramolecular ordering in nematic mesophases. This property is of interest for the development of advanced optical materials.
Future research is anticipated to focus on synthesizing functionalized derivatives of this compound that can be polymerized or incorporated into existing polymer frameworks. The development of spiro-based polymers could lead to new materials for applications in electronics, optics, and separation science. This remains a largely unexplored but promising field for the application of this unique chemical entity.
Advanced Applications in Chemical Biology and Probe Development
The field of chemical biology relies on the use of small molecules to study and manipulate biological systems. The unique topology of spirocyclic scaffolds makes them attractive for the design of chemical probes and potential therapeutic agents.
A particularly exciting and emerging application for this compound is its use as a building block for Proteolysis-Targeting Chimeras (PROTACs) . calpaclab.com PROTACs are heterobifunctional molecules that can induce the degradation of specific target proteins within cells. broadpharm.com They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. broadpharm.com The linker plays a critical role in the efficacy of a PROTAC, and its rigidity, length, and conformation can significantly impact the formation of the key ternary complex. explorationpub.com The spiro[2.5]octane framework, with its inherent rigidity and defined three-dimensional structure, is an ideal candidate for use as a structurally complex and non-flexible linker in PROTAC design. calpaclab.comnih.gov
| PROTAC Component | Function | Potential Role of this compound |
| Target-binding ligand | Binds to the protein of interest. | Can be functionalized to attach to this ligand. |
| Linker | Connects the two ligands and positions them for ternary complex formation. | The rigid spiro[2.5]octane core can serve as a novel, non-flexible linker. |
| E3 ligase ligand | Recruits an E3 ubiquitin ligase. | Can be functionalized to attach to this ligand. |
| This table describes the components of a PROTAC and the potential application of this compound as a linker. broadpharm.comexplorationpub.com |
Furthermore, the spirocyclic core can be incorporated into fluorescent probes for bioimaging. The spiro atom can act as a switch that modulates the fluorescence properties of a dye, allowing for the design of probes that "turn on" in response to specific biological events or analytes.
Future research will likely see the synthesis and evaluation of this compound derivatives in these advanced applications. Its role as a protein degrader building block is particularly promising and aligns with the current trend of targeted protein degradation as a novel therapeutic modality. calpaclab.comnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[2.5]octan-5-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of spirocyclic ketones like this compound often involves cyclopropanation strategies. For example, dimethylsulfonium methylide has been used to generate spirocyclic lactones via [2+1] cycloaddition with cyclic ketones (e.g., tetramethylcyclohexane-1,3-dione) . Photolysis of related spiro compounds (e.g., l-oxathis compound) under ether solutions with Corex filters can yield derivatives through ring-opening reactions, though prolonged irradiation may lead to decomposition . Optimize yields by controlling stoichiometry, solvent choice, and light exposure duration.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Key techniques include:
- NMR : Analyze sp³ hybridized carbons (e.g., cyclopropane carbons at ~23.5 ppm and carbonyl carbons at ~172.4 ppm) .
- IR : Confirm ketone groups via carbonyl stretches (~1724–1742 cm⁻¹) and cyclopropane ring vibrations (~743 cm⁻¹) .
- HRMS : Validate molecular formulas (e.g., [M+Na]⁺ peaks with <0.5 ppm error) .
- X-ray crystallography : Resolve ambiguous stereochemistry or ring strain effects .
Discrepancies between predicted and observed data require cross-referencing multiple techniques and verifying purity via chromatography or melting point analysis.
Advanced Research Questions
Q. How can catalytic asymmetric synthesis be designed to access enantiopure this compound derivatives?
- Methodological Answer : Asymmetric intramolecular propargylation, as demonstrated in spirocyclic ketone synthesis, employs chiral gold(I) or palladium catalysts to induce enantioselectivity. For example, Zhao et al. achieved >90% enantiomeric excess (ee) using a chiral phosphine ligand and AuCl₃ . Key parameters include ligand stereochemistry, solvent polarity, and temperature. Computational modeling (DFT) can predict transition states to optimize catalyst design.
Q. How should researchers address contradictions in reaction outcomes when synthesizing this compound analogs?
- Methodological Answer : Contradictions often arise from:
- Substituent effects : Electron-withdrawing groups on the cyclopropane ring may alter reactivity (e.g., ring strain vs. steric hindrance) .
- Catalyst deactivation : Trace impurities (e.g., moisture in ether solvents) can poison metal catalysts. Use glovebox conditions or molecular sieves .
- Competing pathways : Monitor intermediates via in situ NMR or LC-MS to identify side reactions (e.g., dimerization vs. cyclization) .
Systematic variation of reaction parameters (e.g., temperature, catalyst loading) and kinetic studies can isolate dominant pathways.
Q. What computational approaches are effective for modeling this compound’s ring strain and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond angles, strain energy, and transition states. For example, cyclopropane ring strain (~27 kcal/mol) influences reactivity in ring-opening reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., ether vs. THF) .
- QSPR Models : Corrate substituent electronic parameters (Hammett σ) with reaction rates to predict synthetic feasibility .
Validate models against experimental spectral or kinetic data to refine accuracy.
Guidelines for Rigorous Research Design
- Feasibility : Ensure access to specialized instrumentation (e.g., chiral HPLC for ee determination) and validate synthetic protocols with control experiments .
- Novelty : Focus on underexplored substituents (e.g., heteroatom-containing spiro analogs) or mechanistic studies (e.g., radical intermediates in photolysis) .
- Ethical Data Reporting : Disclose negative results (e.g., failed catalytic systems) to avoid publication bias and enable reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
